molecular formula C24H28F3NO3 B11333960 N-(1,3-benzodioxol-5-ylmethyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine

Cat. No.: B11333960
M. Wt: 435.5 g/mol
InChI Key: NSPYYTLYXJEXFA-UHFFFAOYSA-N
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Description

(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is a complex organic compound that features a benzodioxole moiety and a trifluoromethyl-substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE typically involves multiple steps. One common route includes the formation of the benzodioxole moiety followed by the introduction of the oxane ring. Key steps may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Oxane Ring: The oxane ring can be synthesized via a series of reactions involving the trifluoromethyl-substituted phenyl group and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is unique due to the presence of both the benzodioxole and trifluoromethyl-substituted oxane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H28F3NO3

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethanamine

InChI

InChI=1S/C24H28F3NO3/c1-22(2)15-23(9-11-31-22,18-4-3-5-19(13-18)24(25,26)27)8-10-28-14-17-6-7-20-21(12-17)30-16-29-20/h3-7,12-13,28H,8-11,14-16H2,1-2H3

InChI Key

NSPYYTLYXJEXFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)C(F)(F)F)C

Origin of Product

United States

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